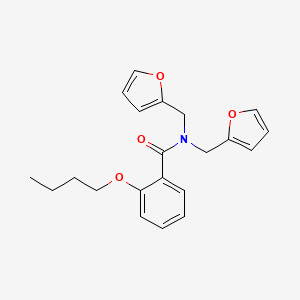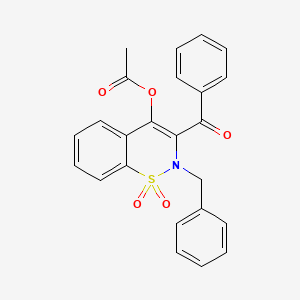![molecular formula C22H34N2O3 B11391525 [4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11391525.png)
[4-(2-Methylpropoxy)phenyl]{2-[2-(morpholin-4-yl)ethyl]piperidin-1-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is a complex organic compound that features a morpholine ring, a piperidine ring, and a benzoyl group with a 2-methylpropoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step involves the acylation of the piperidine ring using 4-(2-methylpropoxy)benzoyl chloride under basic conditions.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced to the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biology: The compound can be used in studies involving cell signaling pathways and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE: A similar compound with slight structural variations.
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Another compound with a piperidine ring and benzoyl group.
Uniqueness
4-(2-{1-[4-(2-METHYLPROPOXY)BENZOYL]PIPERIDIN-2-YL}ETHYL)MORPHOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H34N2O3 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H34N2O3/c1-18(2)17-27-21-8-6-19(7-9-21)22(25)24-11-4-3-5-20(24)10-12-23-13-15-26-16-14-23/h6-9,18,20H,3-5,10-17H2,1-2H3 |
InChI Key |
CUTUUPJOVCBSJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCCC2CCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-4,6-dimethylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391446.png)
![3,4-dihydroquinolin-1(2H)-yl{1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B11391453.png)
![2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11391463.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(pentafluorophenoxy)acetamide](/img/structure/B11391469.png)
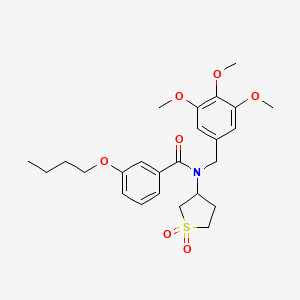
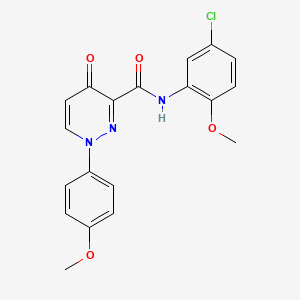
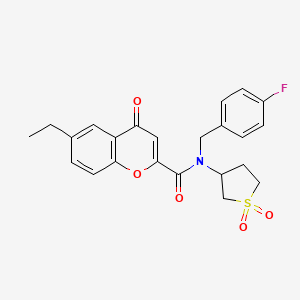
![2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11391501.png)
![11-chloro-3-(3-methoxybenzyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11391505.png)
![methyl [9-(2-methoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11391537.png)
![6-benzyl-3-(4-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391543.png)
![6-chloro-9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11391551.png)
